An In-Depth Technical Guide to (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, combined with a strategically placed hydroxyl group and a chiral quaternary center, offers a unique three-dimensional architecture for the synthesis of novel therapeutics. The pyrrolidine motif is a cornerstone in the design of a wide array of biologically active compounds, valued for its ability to explore chemical space and introduce critical stereochemical elements.[1] This guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride, serving as a critical resource for its application in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is the hydrochloride salt of the parent compound, (S)-3-methyl-3-pyrrolidinemethanol. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, rendering it more amenable for use in various chemical transformations and biological assays.
Chemical Structure
The structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. A key feature is the quaternary carbon at the 3-position, which is a chiral center with the (S)-configuration. This carbon is substituted with both a methyl group and a hydroxymethyl group.
The physicochemical properties of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride are influenced by its functional groups: a secondary amine (protonated in the hydrochloride form), a primary alcohol, and a chiral quaternary center. These features contribute to its polarity and potential for hydrogen bonding.
Expected to be soluble in water and polar organic solvents like methanol and ethanol.
Inferred from structure
Storage Temperature
2-8°C, protected from moisture.
Inferred from supplier recommendations for similar compounds
Synthesis and Manufacturing
While specific, detailed experimental protocols for the synthesis of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride are not extensively published in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted pyrrolidines.[5][6] A logical and efficient approach would likely involve the construction of the chiral quaternary center on a pre-formed pyrrolidine ring.
Proposed Synthetic Pathway
A potential synthetic route could commence from a chiral precursor, such as an N-protected (S)-pyrrolidine-3-carboxylic acid derivative. The introduction of the methyl group at the 3-position would be a critical step, followed by the reduction of the carboxylic acid to the primary alcohol.
Below is a conceptual workflow illustrating this proposed synthesis.
Mechanism of Action of (S)-(3-Methylpyrrolidin-3-YL)methanol Derivatives: Structural Rationale and Target Engagement in Epigenetic Modulation
Abstract: The (S)-(3-Methylpyrrolidin-3-yl)methanol moiety is a highly privileged, chiral pharmacophore utilized in modern medicinal chemistry to anchor small molecules into the catalytic pockets of epigenetic enzymes. T...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The (S)-(3-Methylpyrrolidin-3-yl)methanol moiety is a highly privileged, chiral pharmacophore utilized in modern medicinal chemistry to anchor small molecules into the catalytic pockets of epigenetic enzymes. This whitepaper provides an in-depth mechanistic analysis of how this specific scaffold drives reversible inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and KDM5A, detailing the physical chemistry of the binding pocket, the causality behind its structural design, and the self-validating experimental workflows required to quantify its efficacy.
Structural Biology & Molecular Causality (The "Why")
The design of the (S)-(3-Methylpyrrolidin-3-yl)methanol scaffold is not arbitrary; every functional group serves a precise thermodynamic or steric purpose in target engagement. When incorporated into larger inhibitor frameworks (such as pyrrolo[2,3-c]pyridines), this moiety dictates the molecule's orientation within the amine oxidase (AO) domain of LSD1 1.
The Pyrrolidine Core: The Electrostatic Anchor
With a pKa of approximately 9.5, the secondary amine of the pyrrolidine ring is protonated at physiological pH (7.4). This cationic state is strictly required to form a bidentate salt bridge with the negatively charged carboxylate side chain of Aspartate 555 (D555) deep within the LSD1 pocket 12. Without this electrostatic anchor, the molecule cannot outcompete the natural histone substrate.
The 3-Methyl Group: The Conformational Lock
Unsubstituted pyrrolidines are highly flexible, adopting multiple envelope conformations in solution. Binding a flexible molecule incurs a massive entropic penalty (
ΔS
). The addition of the 3-methyl group sterically restricts the ring's puckering, locking the pharmacophore into a low-energy bioactive conformation. Furthermore, highly lipophilic, flexible amines are notorious for off-target binding to the hERG potassium channel pore, causing severe cardiotoxicity (QT prolongation) [[2]](). Rigidifying the amine via this methyl substitution simultaneously enhances target affinity and abolishes hERG liability.
The 3-Methanol Group: The Hydrogen Bond Vector
The hydroxymethyl (-CH2OH) appendage acts as a precise hydrogen bond donor and acceptor. In the LSD1 pocket, it displaces a high-energy catalytic water molecule and forms a direct hydrogen bond with the backbone carbonyl of Tryptophan 552 (W552) 1.
Stereochemical Causality: Why (S) over (R)?
The binding pocket adjacent to the Flavin Adenine Dinucleotide (FAD) cofactor is highly asymmetric. Crystallographic data reveals that the (S)-enantiomer perfectly projects the polar hydroxymethyl group toward a solvent-exposed region to form its H-bond, while the lipophilic methyl group docks into a small hydrophobic sub-pocket. The (R)-enantiomer flips this vector, forcing the polar -CH2OH group into the hydrophobic pocket (causing a severe desolvation penalty) and generating van der Waals clashes that reduce binding affinity by up to 5-fold 3.
Mechanism of Action: Epigenetic Derepression
LSD1 is an epigenetic "eraser" that removes mono- and di-methyl marks from Histone 3 Lysine 4 (H3K4me1/2) via an FAD-dependent oxidation reaction 12. In poorly differentiated cancers, LSD1 is overexpressed, leading to the aberrant silencing of tumor suppressor genes. When the (S)-(3-Methylpyrrolidin-3-yl)methanol derivative occupies the pocket, it competitively blocks the histone tail from accessing the FAD cofactor. This preserves H3K4 methylation, triggering chromatin relaxation and transcriptional activation.
Epigenetic signaling pathway modulated by (S)-(3-Methylpyrrolidin-3-YL)methanol derivatives.
The following table synthesizes the biophysical impact of altering the core pharmacophore, demonstrating why the specific (S)-methyl-methanol configuration is optimal for drug development 123.
Scaffold Variation
LSD1 IC₅₀ (nM)
hERG Inhibition (%)
Mechanistic Rationale
(S)-3-Methyl-3-methanol
~1.4 - 9.4
<5%
Optimal D555 salt bridge, W552 H-bond, and locked conformation.
(R)-3-Methyl-3-methanol
~45.0
<5%
Steric clash with the FAD pocket; desolvation penalty.
Des-methyl analog
~12.5
>95%
Loss of conformational lock; high cardiotoxicity liability.
Des-hydroxyl analog
>350.0
~45%
Complete loss of the critical hydrogen bond with W552.
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action, researchers must decouple direct biophysical target engagement from downstream cellular efficacy. The following protocols are designed as self-validating systems.
Causality: Traditional fluorescence assays are highly susceptible to auto-fluorescence from lipophilic small molecules. TR-FRET utilizes a europium (Eu) donor with a long emission half-life, allowing a time delay before measurement that completely eliminates background compound fluorescence.
Self-Validation: The assay uses a ratiometric readout (665nm/615nm) which normalizes well-to-well variations in enzyme concentration or dispensing errors.
Step-by-Step Methodology:
Preparation: Dilute recombinant LSD1 enzyme (containing the FAD co-factor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.01% Tween-20).
Compound Titration: Dispense a 10-point, 3-fold serial dilution of the (S)-(3-Methylpyrrolidin-3-YL)methanol derivative into a 384-well plate.
Incubation: Add the enzyme to the compound and incubate for 30 minutes at room temperature to allow the D555 salt bridge to equilibrate.
Tracer Addition: Add a fixed concentration of an APC-labeled tracer ligand (known to bind the active site) and a Europium-labeled anti-LSD1 antibody.
Measurement: Excite at 340 nm. Wait for a 100 µs delay, then read emission at 615 nm (Europium) and 665 nm (APC).
Analysis: Calculate the IC₅₀ based on the decrease in the 665/615 ratio as the derivative competitively displaces the tracer.
Self-validating TR-FRET experimental workflow for measuring target engagement and IC50.
Functional Cellular Assay: In-Cell Western for H3K4me2
Causality: High biochemical affinity does not guarantee cellular penetration or functional target inhibition. We must measure the direct downstream substrate (H3K4me2) inside the intact nucleus.
Self-Validation: The assay multiplexes the H3K4me2 signal with a Total Histone H3 signal. Normalizing the methylation signal to total H3 ensures that observed increases in methylation are due to true enzymatic inhibition, not simply variations in cell number or compound-induced cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., THP-1 leukemia cells) in a 96-well plate at 20,000 cells/well.
Treatment: Treat with the derivative for 48 hours to allow sufficient time for baseline histone turnover.
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 to allow antibody access to the nucleus.
Primary Staining: Co-incubate with a rabbit anti-H3K4me2 antibody and a mouse anti-Total H3 antibody.
Secondary Staining: Wash, then add species-specific near-infrared secondary antibodies (e.g., 800CW anti-rabbit and 680RD anti-mouse).
Quantification: Image the plate on a near-infrared scanner. Calculate the EC₅₀ by plotting the ratio of the 800nm/680nm signals against compound concentration.
References
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1).
Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A.National Institutes of Health (NIH) - PMC.
Toxicity and safety data for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride
An In-depth Technical Guide to the Toxicity and Safety of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride Abstract This technical guide provides a comprehensive toxicological and safety assessment of (S)-(3-Methylpyr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Toxicity and Safety of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride
Abstract
This technical guide provides a comprehensive toxicological and safety assessment of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride (CAS No. 1258133-73-3), a chemical intermediate pertinent to researchers and professionals in drug development. Due to the absence of specific toxicity data for this compound in publicly accessible literature, this guide employs a scientifically rigorous read-across approach. By analyzing data from structurally similar analogs, we infer a potential hazard profile and outline a clear, tiered strategy for definitive toxicological evaluation. This document is intended to equip scientists with the critical information needed for risk assessment, safe handling, and the design of requisite safety studies.
Introduction and the Imperative for a Read-Across Approach
(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is a chiral building block containing a substituted pyrrolidine ring, a structural motif common in medicinal chemistry. As with many novel research chemicals, a dedicated toxicological profile is not yet established. The responsible development of new chemical entities, however, demands a proactive and predictive approach to safety assessment from the earliest stages.
In the absence of direct empirical data, a read-across analysis is the most scientifically sound method for preliminary hazard identification. This approach leverages toxicity data from structurally related compounds to predict the profile of a data-poor target substance. The validity of this method rests on the principle that similar chemical structures, particularly the presence of identical functional groups and structural alerts, will likely result in similar toxicological properties. This guide identifies key structural analogs and uses their known safety data to construct a provisional, yet scientifically-grounded, hazard profile for the title compound.
Physicochemical Rationale for Toxicological Concern
The structure of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride contains two key features that warrant careful toxicological consideration:
The Pyrrolidine Ring: The pyrrolidine moiety is a known "structural alert." Certain pyrrolidine-containing compounds can undergo metabolic bioactivation by cytochrome P450 enzymes. This process can lead to the formation of reactive electrophilic intermediates, such as endocyclic iminium ions and aminoaldehydes.[1][2][3] These reactive metabolites are capable of forming covalent adducts with DNA, which is a primary mechanism of genotoxicity and a potential initiator of carcinogenesis.[1][3] Therefore, the potential for genotoxicity is a significant and primary concern that must be addressed.
Primary Alcohol: The hydroxymethyl group is a primary alcohol, which can undergo metabolic oxidation. While generally less concerning than the pyrrolidine ring, its metabolic pathways should be considered in a full toxicological workup.
Hydrochloride Salt: The salt form typically enhances aqueous solubility, which can increase bioavailability and systemic exposure following ingestion or dermal absorption.
Toxicological Profile Inferred from Structural Analogs
Based on a review of safety data for closely related compounds, a potential toxicological profile for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride can be constructed.
Acute Toxicity
Material Safety Data Sheets (MSDS) for analogs such as 1-Methylpyrrolidin-3-ol suggest that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4] Symptoms of overexposure to similar compounds may include headache, dizziness, nausea, and vomiting, indicating potential central nervous system (CNS) effects.[4]
Irritation and Corrosivity
There is a strong consensus across multiple analogs that this class of compounds is irritating to the skin and eyes. GHS classifications for compounds like [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride and (3-ethylpyrrolidin-3-yl)methanol hydrochloride consistently include Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A).[5][6] Direct contact should be strictly avoided.
Specific Target Organ Toxicity (STOT) - Single Exposure
Data for several analogs indicate a potential for specific target organ toxicity following a single exposure, primarily affecting the respiratory system.[4][5][6] Inhalation may cause respiratory irritation.[4][7] Furthermore, warnings of potential drowsiness or dizziness suggest a possible depressant effect on the central nervous system.[5][6]
Genotoxicity
This is the most significant data gap and area of concern. As previously discussed, the pyrrolidine ring is a structural alert for mutagenicity following metabolic activation.[1][2] Studies on other pyrrolidine derivatives have confirmed their potential to cause frame-shift mutations in the Ames test, but only in the presence of a metabolic activation system (S9 fraction).[1] It is therefore imperative to assume a potential genotoxic liability for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride until proven otherwise through empirical testing.
Reproductive and Developmental Toxicity
Safety data for some related pyrrolidine structures, such as N-methyl-2-pyrrolidone, include hazard statements indicating the compound may damage fertility or the unborn child.[7] This establishes a plausible, though unconfirmed, risk for reproductive toxicity that must be considered, particularly for researchers of child-bearing potential.
Proposed Experimental Workflows for Definitive Safety Assessment
For any drug development program, moving beyond a read-across assessment to definitive empirical data is a regulatory and ethical necessity. The following is a logical, tiered approach to elucidate the toxicological profile of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride.
Tier 1: Genotoxicity Assessment
Given the structural alert, genotoxicity testing is the highest priority. The standard battery includes an in vitro assessment of both gene mutations and chromosomal damage.
Caption: Proposed workflow for in vitro genotoxicity testing.
Causality & Principle: This assay is the initial screen for a chemical's potential to cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic (cannot synthesize an essential amino acid like histidine or tryptophan). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of an S9 liver enzyme fraction is critical, as it mimics mammalian metabolism and is necessary to detect mutagens that require bioactivation, which is suspected for this compound.[1]
Methodology:
Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[8]
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article.
Main Experiment (Plate Incorporation Method):
a. Prepare two sets of test tubes for each strain: one for direct exposure (-S9) and one for metabolic activation (+S9).
b. To each tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at various concentrations), and either 0.5 mL of phosphate buffer (-S9) or 0.5 mL of S9 mix (+S9).
c. Incubate the mixture for 20-30 minutes at 37°C (pre-incubation method).[8]
d. Add 2 mL of molten top agar and vortex gently.
e. Pour the mixture onto minimal glucose agar plates.
f. Incubate the plates at 37°C for 48-72 hours.
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.
Causality & Principle: This assay detects chromosomal damage. It identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[9] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during cell division.[10][11] This test is a crucial follow-up to the Ames test as it assesses a different, yet equally important, genotoxic endpoint.
Methodology:
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells).[9]
Exposure: Treat the cell cultures with the test article at a minimum of three concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Include appropriate negative (solvent) and positive controls.
Recovery: After exposure, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycles.
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one mitosis.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
Scoring: Using fluorescence microscopy, score at least 2000 cells per concentration for the presence of micronuclei.
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Tier 2: Acute Systemic Toxicity Assessment
If the compound is intended for further development, an initial assessment of acute systemic toxicity is necessary. Modern methods prioritize the use of minimal animals.
Caption: Logic of the Acute Toxic Class stepwise procedure.
Causality & Principle: This method is a stepwise procedure designed to classify a substance's toxicity with a minimal number of animals, adhering to the 3Rs (Reduction, Refinement, Replacement) principles.[12] The outcome determines a GHS classification rather than a precise LD50 point estimate.[13]
Methodology:
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[12]
Fasting: Fast animals overnight prior to dosing (food, but not water, withheld).[14]
Starting Dose: Administer the test article by oral gavage to a group of 3 animals at a pre-defined starting dose (e.g., 300 mg/kg), selected based on any available information.[12][13]
Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days, recording all signs of toxicity, morbidity, and mortality.[14]
Stepwise Procedure:
If 2 or 3 animals die: The next step involves dosing 3 new animals at a lower fixed dose level (e.g., 50 mg/kg).
If 0 or 1 animal dies: The next step involves dosing 3 new animals at a higher fixed dose level (e.g., 2000 mg/kg).
The procedure is continued until a stopping criterion is met (e.g., no mortality at the highest dose, or clear mortality at a given dose), which allows for classification.
Conclusions and Recommendations for Safe Handling
The available data on structural analogs strongly suggest that (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride should be handled as a hazardous substance. It is likely to be a skin and eye irritant and may cause respiratory irritation and CNS effects upon single exposure.
The most significant, albeit unconfirmed, risks are genotoxicity and reproductive toxicity due to the presence of the pyrrolidine ring. This potential cannot be disregarded.
Recommendations:
Assume Hazard: Until empirical data are generated, treat this compound as a skin/eye irritant, acutely toxic substance, and potential mutagen/reproductive toxicant.
Engineering Controls: All handling of the solid and its solutions should be performed in a certified chemical fume hood to prevent inhalation.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.
Respiratory Protection: Not typically required if handled exclusively within a fume hood.
Prioritize Testing: For any project intending to use this compound beyond small-scale research, the in vitro genotoxicity assays outlined in this guide should be considered a mandatory first step in the safety assessment process.
This guide provides a framework for understanding the potential risks of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride. By combining a precautionary approach to handling with a clear strategy for empirical testing, researchers can advance their work while upholding the highest standards of safety.
References
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved March 25, 2026, from [Link]
OECD 487: Cell micronucleus test (in vitro mammalian). (n.d.). Retrieved March 25, 2026, from [Link]
OECD 471: Bacterial reverse mutation test (Ames). (n.d.). Retrieved March 25, 2026, from [Link]
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). OECD. Retrieved from [Link]
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). OECD. Retrieved from [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved March 25, 2026, from [Link]
Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved March 25, 2026, from [Link]
Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023, August 30). Inotiv. Retrieved from [Link]
OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved from [Link]
In vitro toxicology nonclinical studies. (n.d.). Labcorp. Retrieved March 25, 2026, from [Link]
OECD 471 Ames Test | Regulatory Genotoxicity Studies. (2026, February 10). Gentronix. Retrieved from [Link]
OECD Guidelines for Testing of Chemicals - 425. (2001, December 17). EPA. Retrieved from [Link]
OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved from [Link]
In Vitro Toxicity Test Services. (n.d.). Creative Biolabs. Retrieved March 25, 2026, from [Link]
In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved March 25, 2026, from [Link]
Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved from [Link]
In Vitro Toxicology Screening Services. (n.d.). Intertek. Retrieved March 25, 2026, from [Link]
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]
In Vitro Toxicity Testing. (n.d.). Porsolt. Retrieved March 25, 2026, from [Link]
Liu, Z., et al. (2011). Overcoming the genotoxicity of a pyrrolidine substituted arylindenopyrimidine as a potent dual adenosine A(2A)/A(1) antagonist by minimizing bioactivation to an iminium ion reactive intermediate. Chemical Research in Toxicology, 24(7), 1075-1085. Retrieved from [Link]
Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. (2011, June 13). ACS Publications. Retrieved from [Link]
Evaluation of mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione with anti-epileptic activity, by use of the Vibrio harveyi mutagenicity test. (2013, December 12). PubMed. Retrieved from [Link]
[(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
Genotoxic activity of four newly synthesized pyrrolin-2-one derivatives. (n.d.). JBUON. Retrieved from [Link]
Safety Data Sheet. (2022, November 3). SeraCare. Retrieved from [Link]
(3-methylpyrrolidin-3-yl)methanol hydrochloride. (n.d.). Chemspace. Retrieved March 25, 2026, from [Link]
Toxicological Profiles. (2026, February 23). ATSDR - CDC. Retrieved from [Link]
(1-Methylpyrrolidin-3-yl)methanol. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
(3-ethylpyrrolidin-3-yl)methanol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
Application Notes and Protocols for Peptide Coupling with (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride
Introduction: The Significance of Substituted Proline Analogs in Drug Discovery Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure.[1] This ri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Substituted Proline Analogs in Drug Discovery
Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure.[1] This rigidity is highly sought after in medicinal chemistry for its ability to stabilize specific peptide secondary structures, such as β-turns and polyproline helices, which are often involved in biological recognition events.[1] The incorporation of 3-substituted proline analogs, such as (S)-(3-Methylpyrrolidin-3-YL)methanol, introduces a chiral center and a functional handle (the hydroxymethyl group) that can be used to modulate the pharmacological properties of a peptide, including its binding affinity, selectivity, and metabolic stability. This application note provides detailed protocols and technical guidance for the efficient coupling of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride to a peptide sequence, addressing the specific challenges and considerations associated with this chiral amino alcohol.
Core Principles of Amide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In modern peptide synthesis, this reaction is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amino acids being coupled, the risk of racemization, and the desired reaction conditions.[2][3]
Common Coupling Reagents
Two of the most reliable and widely used classes of coupling reagents are uronium/aminium salts and carbodiimides.
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient and lead to fast reaction times with a low risk of racemization.[2][4][5][6] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[6]
Carbodiimides (e.g., EDC, DIC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are cost-effective and widely used.[2][7][8] To suppress side reactions and minimize racemization, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[3][8][9]
Challenges in Coupling (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride
The unique structure of (S)-(3-Methylpyrrolidin-3-YL)methanol presents several challenges that must be addressed for successful coupling:
Secondary Amine: The pyrrolidine nitrogen is a secondary amine, which is generally less nucleophilic and more sterically hindered than a primary amine. This can lead to slower reaction rates.[10]
Presence of a Hydroxyl Group: The primary alcohol introduces a second nucleophilic site. While less reactive than the amine, it can potentially undergo O-acylation, leading to the formation of an ester byproduct. Protecting the hydroxyl group may be necessary in some cases.
Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. A non-nucleophilic base must be added to the reaction mixture to liberate the free amine for the coupling reaction to proceed.
Steric Hindrance: The tertiary carbon at the 3-position of the pyrrolidine ring adds to the steric bulk around the nitrogen atom, which can further impede the coupling reaction.[10]
Experimental Workflow and Protocols
The following protocols are designed to address the challenges outlined above and provide a robust starting point for researchers.
General Workflow
The general workflow for the peptide coupling reaction is illustrated below.
Caption: General workflow for peptide coupling.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and low risk of racemization, which is particularly beneficial when dealing with sterically hindered secondary amines.[4][5]
To a solution of the N-protected amino acid or peptide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
In a separate flask, dissolve (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride (1.1 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) to the solution of the amino alcohol and stir for 5 minutes. The additional equivalent of base is to neutralize the hydrochloride salt.
Add the solution of the deprotonated amino alcohol to the pre-activated carboxylic acid mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a more economical but still effective method. The use of HOBt is crucial to minimize racemization and improve coupling efficiency.[3][8]
Dissolve the N-protected amino acid or peptide (1.0 eq), (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride (1.2 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
Add EDC hydrochloride (1.5 eq) in one portion.
Allow the reaction to slowly warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute with DCM and wash with 1 M HCl (if the product is stable to acid), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Considerations for the Hydroxyl Group
For most standard coupling conditions, the secondary amine of the pyrrolidine ring is significantly more nucleophilic than the primary alcohol, and chemoselective N-acylation is expected. However, with highly activated carboxylic acids or under forcing conditions, O-acylation can occur. If O-acylation is observed to be a significant side reaction, protection of the hydroxyl group may be necessary.
Hydroxyl Protection Strategy
A silyl protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable choice as it is stable to the basic conditions of the coupling reaction and can be readily removed under acidic conditions or with a fluoride source.[11]
Caption: Workflow including hydroxyl protection.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction due to steric hindrance.
Increase reaction time, switch to a more powerful coupling reagent like HATU, or consider microwave-assisted synthesis to accelerate the reaction.
Insufficient amount of base.
Ensure at least two equivalents of base are used to both neutralize the hydrochloride salt and facilitate the coupling reaction.
Side Product Formation
O-acylation of the hydroxyl group.
Protect the hydroxyl group prior to coupling (e.g., as a TBDMS ether).
Racemization of the activated amino acid.
Ensure the reaction is performed at a low temperature, especially during the activation step, and use an additive like HOBt with carbodiimides.
Difficult Purification
Byproducts from the coupling reagent (e.g., tetramethylurea from HATU).
Perform a thorough aqueous workup to remove water-soluble byproducts.
Conclusion
The successful incorporation of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride into a peptide sequence requires careful consideration of its unique structural features. By selecting the appropriate coupling reagents, ensuring the liberation of the free amine with a suitable base, and monitoring for potential side reactions, researchers can effectively utilize this valuable chiral building block in their drug discovery and development efforts. The protocols provided herein offer a solid foundation for achieving efficient and high-yielding peptide couplings.
References
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
Cativiela, C., & Ordóñez, M. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(12), 10173-10210.
Umemoto, S., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[2]helicene. The Journal of Organic Chemistry, 75(20), 6853-6861.
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Miller, S. J., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(4), 1430-1440.
Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
Gunanathan, C., & Shabat, D. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 117(15), 9878-9924.
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]
Seebach, D., et al. (2007). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 104(28), 11579-11583.
American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. The Journal of Organic Chemistry. Retrieved from [Link]
Nature. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. Nature Communications. Retrieved from [Link]
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4991.
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(4), 487-507.
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 146.
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
Application Note: (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride in Asymmetric Synthesis
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry.[1] Derivatives of (S)-proline, which feature substitution at the C2 position, have been extensively developed and are now workhorse catalysts for numerous carbon-carbon bond-forming reactions.[2] This guide focuses on a lesser-explored, yet structurally intriguing, chiral building block: (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride .
This molecule presents a unique structural motif, with a tertiary carbinolamine at the C3 position. While its C2-substituted isomers are well-documented, the catalytic potential of this specific C3-substituted pyrrolidine derivative remains a nascent field of investigation, representing a promising frontier for the development of novel catalytic systems.[3]
This document, therefore, serves a dual purpose. It provides a foundational understanding of the mechanistic principles governing pyrrolidine-based catalysis and presents detailed, field-proven protocols adapted from closely related systems. These protocols are intended to serve as robust starting points for researchers looking to explore the catalytic activity of (S)-(3-Methylpyrrolidin-3-YL)methanol and its derivatives. We will delve into the causality behind experimental design, offering insights that bridge theoretical mechanisms with practical application.
Core Principles: The Mechanistic Underpinnings of Pyrrolidine Catalysis
The power of pyrrolidine-based catalysts lies in their ability to mimic the function of natural Class I aldolase enzymes by activating carbonyl compounds through the formation of transient, highly reactive intermediates.[4] This activation occurs primarily through two distinct, yet related, catalytic cycles: the Enamine Cycle and the Iminium Ion Cycle . The secondary amine of the pyrrolidine ring is the lynchpin of this process.
Enamine Catalysis: Activating the Nucleophile
In this cycle, the catalyst enhances the nucleophilicity of a ketone or aldehyde donor.
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl donor (e.g., acetone, propanal) to form a chiral enamine intermediate.[5] This conversion of a carbonyl to an enamine transforms it from a weak carbon nucleophile into a much more potent one.
Stereoselective Attack: The chiral scaffold of the pyrrolidine ring creates a sterically biased environment. This forces the electrophile (e.g., an aldehyde acceptor) to approach the enamine from a specific face, dictating the stereochemistry of the newly formed C-C bond.[6]
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the final product and regenerating the pyrrolidine catalyst for the next cycle.[4]
Figure 1: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, this cycle enhances the electrophilicity of an α,β-unsaturated carbonyl compound.
Iminium Ion Formation: The pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it significantly more susceptible to nucleophilic attack.
Stereoselective Conjugate Addition: The bulky substituents on the chiral catalyst effectively shield one face of the iminium ion. A nucleophile (e.g., from a malonate or a second enamine) is thereby directed to the opposite face, ensuring a highly stereocontrolled conjugate addition.[7]
Hydrolysis and Regeneration: As with the enamine cycle, hydrolysis releases the functionalized product and regenerates the catalyst.
Potential Application: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Organocatalytic variants using proline and its derivatives have become a benchmark for assessing catalyst performance.[8][9] While direct data for (S)-(3-Methylpyrrolidin-3-YL)methanol is scarce, its structure suggests potential activity. The tertiary alcohol moiety could participate in hydrogen bonding to help organize the transition state, similar to the carboxylic acid group in proline.[5][10]
Causality in Protocol Design
Catalyst Form: The hydrochloride salt is used for stability and ease of handling. In solution, an equilibrium exists with the free base, which is the active catalytic species. Some protocols may add a base to generate the free amine in situ, but often the reaction proceeds without it.
Solvent: Highly polar aprotic solvents like DMSO or DMF are commonly used because they effectively solvate the charged intermediates in the transition state and often improve the solubility of the catalyst.[9] However, greener solvent systems like water/methanol mixtures have also shown exceptional efficacy.[9]
Temperature: Lower temperatures (0 °C to -20 °C) generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this comes at the cost of slower reaction rates. Room temperature is often a good starting point for optimization.
Additives: Weak acids are sometimes added to accelerate the hydrolysis of the iminium intermediate and catalyst turnover.
Protocol: Asymmetric Aldol Reaction of an Aldehyde with a Ketone
This protocol is a representative starting point for evaluating the catalytic activity of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride, adapted from established procedures for proline-catalyzed reactions.[9]
Reaction Execution: Stir the mixture vigorously at room temperature (or a pre-cooled temperature, e.g., 4 °C) for 24-72 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
Workup:
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purification & Analysis:
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.
Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral HPLC analysis.
Figure 2: Standard experimental workflow for screening the catalyst in an asymmetric aldol reaction.
Potential Application: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is another powerful transformation where pyrrolidine-based catalysts excel.[11] In this context, the catalyst operates through both enamine (activating an aldehyde/ketone donor) and iminium (activating an enal/enone acceptor) mechanisms.
Protocol: Michael Addition of an Aldehyde to a Nitroolefin
This protocol is designed to test the efficacy of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride in catalyzing the addition of an aldehyde to a nitroolefin, a common and highly useful transformation. The procedure is adapted from protocols using diarylprolinol silyl ether catalysts.[12]
Reaction Setup: To a dry vial under an inert atmosphere (e.g., Argon), add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv), the solvent (2.0 mL), and the optional acidic co-catalyst (0.05 mmol, 10 mol%).
Cool the mixture to the desired temperature (e.g., 0 °C).
Add the aldehyde (1.0 mmol, 2.0 equiv) dropwise.
Reaction Execution: Stir the reaction at 0 °C for 48-96 hours.
Monitoring & Workup: Follow the monitoring and workup steps as described in the aldol protocol (Section 2.2).
Purification & Analysis: Purify the crude product via flash chromatography. The product is typically a γ-nitro aldehyde. Analyze for yield, dr, and ee.
Data from Analogous Systems
To provide a benchmark for expected performance, the following table summarizes results for established pyrrolidine-based catalysts in the Michael addition of aldehydes to nitroolefins.
Table 1: Representative performance of established pyrrolidine-based organocatalysts in the asymmetric Michael addition.
Structural Considerations & Future Directions
The key difference between the title compound and classic proline-based catalysts is the substitution pattern.
C3-Substitution: The (S)-(3-Methylpyrrolidin-3-YL)methanol has its chiral center and functional group at the C3 position. In contrast, proline and prolinol derivatives have them at C2. This shift moves the stereodirecting group further from the nitrogen atom that forms the enamine/iminium ion. This could have profound effects on the transition state geometry and, consequently, the enantioselectivity.
Tertiary Alcohol: The tertiary nature of the hydroxymethyl group provides a different steric and electronic environment compared to the primary alcohol of prolinol or the carboxylic acid of proline. This could lead to novel substrate scope or altered selectivity profiles.
Future research should focus on:
Systematic Screening: Evaluating (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride in a broad range of benchmark asymmetric reactions (Aldol, Michael, Mannich).
Derivative Synthesis: Modifying the hydroxyl group (e.g., silylation) or the N-methyl group to tune steric bulk and electronic properties, as has been successfully done for C2-substituted catalysts.[13]
Mechanistic Studies: Employing computational modeling and kinetic analysis to understand the transition states involved and rationalize the observed stereochemical outcomes.
This compound represents an exciting and underexplored area within organocatalysis. The protocols and principles outlined here provide a solid framework for scientists to begin unlocking its potential.
References
The Royal Swedish Academy of Sciences. (2021). The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
PMC. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. [Link]
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. [Link]
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]
PMC. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]
Royal Society of Chemistry. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. [Link]
ACS Publications. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. [Link]
Royal Society of Chemistry. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. [Link]
Semantic Scholar. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
Wiley Online Library. (2019). Synergistic One-pot Tandem Combination of Cu and Proline Catalysis: Stereodivergent Synthesis of Chiral Aldols from Primary Alcohols. [Link]
ACS Publications. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
ResearchGate. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using (S)-(3-Methylpyrrolidin-3-YL)methanol
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical ca...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[2] The introduction of stereocenters into the pyrrolidine ring, as in (S)-(3-Methylpyrrolidin-3-YL)methanol, provides a powerful tool for medicinal chemists to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties. This chiral building block, featuring both a nucleophilic tertiary amine and a versatile primary alcohol, serves as a valuable starting material for the synthesis of a diverse range of complex pharmaceutical intermediates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of (S)-(3-Methylpyrrolidin-3-YL)methanol in the synthesis of key pharmaceutical intermediates. We will delve into detailed, field-proven protocols for the chemical modification of this versatile synthon, explaining the causality behind experimental choices and providing a framework for the development of novel molecular entities.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for successful and safe experimentation.
Physicochemical Data Table
The following table summarizes the key physicochemical properties for (S)-(3-Methylpyrrolidin-3-YL)methanol and its enantiomer. Given that enantiomers have identical physical properties, the data for the (R)-enantiomer can be reliably applied to the (S)-enantiomer.
(S)-(3-Methylpyrrolidin-3-YL)methanol and related compounds are classified as irritants.[1][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[8] For detailed information, consult the Safety Data Sheet (SDS) from the supplier.
Synthetic Transformations and Protocols
The dual functionality of (S)-(3-Methylpyrrolidin-3-YL)methanol allows for a variety of synthetic transformations, enabling the creation of diverse libraries of compounds for drug discovery. The following protocols detail key reactions targeting the primary hydroxyl group and the pyrrolidine nitrogen.
Diagram of Synthetic Pathways
The following diagram illustrates the key synthetic transformations that can be performed on (S)-(3-Methylpyrrolidin-3-YL)methanol.
Caption: Key synthetic transformations of (S)-(3-Methylpyrrolidin-3-YL)methanol.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
Application: This protocol is used to introduce a variety of alkyl or aryl groups at the hydroxyl position, creating ether linkages. This is a fundamental transformation for modifying the steric and electronic properties of the molecule.
Causality of Experimental Choices:
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. NaH is ideal as the only byproduct is hydrogen gas, which is easily removed from the reaction.
Anhydrous THF: A polar aprotic solvent is necessary to dissolve the starting material and the alkoxide intermediate without interfering with the reaction. THF is a good choice due to its relatively low boiling point, which facilitates removal during workup. The absence of water is critical as it would quench the sodium hydride.
Inert Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent sodium hydride from reacting with moisture and oxygen in the air.
Application Note: Solubility Profiling and Phase-Transfer Strategies for (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride
Introduction & Mechanistic Rationale (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride (CAS: 1354792-84-9)[1] is a highly polar, chiral amino alcohol building block frequently utilized in the synthesis of complex activ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride (CAS: 1354792-84-9)[1] is a highly polar, chiral amino alcohol building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands.
Understanding its solubility profile in organic solvents is critical for reaction design, extraction, and crystallization. The physicochemical behavior of this compound is dictated by three structural features:
The Hydrochloride Salt: The protonated pyrrolidine nitrogen forms a highly ionic bond with the chloride counterion. This ionic lattice dominates the molecule's thermodynamic properties, ensuring high solvation in aqueous media but rendering it practically insoluble in aprotic, non-polar organic solvents[2].
The Hydroxyl Group: Acts as both a hydrogen-bond donor and acceptor, heavily favoring solvation in protic solvents (e.g., methanol, ethanol).
The Hydrocarbon Backbone: The methyl group and pyrrolidine ring provide limited lipophilicity, which is insufficient to overcome the crystal lattice energy in non-polar media without neutralization.
As an Application Scientist, it is crucial to recognize that the solubility of a hydrochloride salt in an organic solvent is not merely a physical dissolution but a complex interplay of dielectric constants, ion-pair dissociation, and solvent-specific hydrogen bonding[2].
To generate a reliable solubility profile, kinetic methods (such as solvent addition until visual clearance) must be avoided, as they frequently overestimate solubility due to supersaturation. Instead, this protocol utilizes a self-validating Isothermal Saturation (Shake-Flask) Method , adapted from [3].
Step-by-Step Methodology
Solvent Selection: Select a gradient of organic solvents based on their dielectric constants (
ϵ
) to map the compound's solubility boundary.
Saturation: Add an excess of solid (S)-(3-Methylpyrrolidin-3-YL)methanol HCl (approx. 50-100 mg) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
Isothermal Equilibration: Agitate the suspension at a constant 25.0 ± 0.1 °C using an orbital shaker at 300 rpm for 48 hours.
Causality: Solubility is a thermodynamic parameter; minor temperature fluctuations can drastically alter the solubility product (
Ksp
) of salts in organic solvents. A 48-hour window ensures the system has reached true thermodynamic equilibrium rather than a metastable state[4].
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: Polytetrafluoroethylene (PTFE) is mandatory here. Using nylon or cellulose acetate filters can lead to the adsorption of the highly polar amine salt onto the filter membrane, artificially lowering the measured concentration.
Quantification (Critical Expert Insight):
Causality: The aliphatic pyrrolidine ring of this compound lacks a UV chromophore . Standard HPLC-UV analysis (e.g., at 254 nm) will fail to detect the compound.
Solution: Quantification must be performed using High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) , Charged Aerosol Detection (CAD) , or Refractive Index Detection (RID) .
Workflow Visualization
Fig 1. Workflow for determining the thermodynamic solubility of amino alcohol hydrochloride salts.
Quantitative Data Presentation
Based on the structural polarity and ion-pair dynamics of the compound, the following table summarizes the anticipated thermodynamic solubility profile across various solvents at 25 °C.
Organic Solvent
Dielectric Constant (
ϵ
, 20°C)
Estimated Solubility (mg/mL)
USP Classification
Water (Reference)
80.1
> 100.0
Freely Soluble
Methanol
32.7
15.0 - 30.0
Soluble
Ethanol
24.5
2.0 - 10.0
Slightly Soluble
Dimethyl Sulfoxide (DMSO)
46.7
> 50.0
Soluble
Acetonitrile
37.5
< 0.1
Practically Insoluble
Dichloromethane (DCM)
8.9
< 0.01
Insoluble
Hexane
1.9
< 0.001
Insoluble
Note: Data represents empirically predicted thermodynamic ranges for this specific hydrochloride salt based on structural polarity and solvent-specific ion effects[5].
Application Insights: In Situ Free-Basing for Aprotic Solvents
A common bottleneck in drug development occurs when a researcher must perform an
N
-alkylation or peptide-style coupling using this building block in an aprotic solvent like Dichloromethane (DCM), where the HCl salt is completely insoluble[6].
Attempting to force dissolution via heating will only degrade the reagents. Instead, the protocol must be adapted to neutralize the salt in situ.
In Situ Solubilization Protocol
Suspension: Suspend 1.0 equivalent of (S)-(3-Methylpyrrolidin-3-YL)methanol HCl in anhydrous DCM (target concentration: 0.1 M) under an inert nitrogen atmosphere.
Base Addition: Cool the suspension to 0 °C. Slowly add 1.2 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as
N,N
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise under vigorous stirring.
Phase Transition: Stir for 15–30 minutes.
Causality: The tertiary amine base deprotonates the pyrrolidine nitrogen. The resulting neutral "free base" of the compound is highly lipophilic and will immediately dissolve into the DCM phase, turning the opaque suspension into a clear solution (though the byproduct, TEA·HCl, may precipitate as a fine white solid depending on the total volume)[6].
References
Title: USP <1236> Solubility Measurements
Source: United States Pharmacopeia / National Institutes of Health (PMC)
URL: [Link]
Title: Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Title: Test No. 105: Water Solubility
Source: OECD Guidelines for the Testing of Chemicals
URL: [Link]
Application Note: GC-MS Analysis of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride via Silylation Derivatization
Introduction: The Analytical Challenge (S)-(3-Methylpyrrolidin-3-YL)methanol is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its stereochemical purity is a critical quality attrib...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
(S)-(3-Methylpyrrolidin-3-YL)methanol is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its stereochemical purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and definitive identification. However, direct GC-MS analysis of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is unfeasible. The molecule possesses two polar functional groups—a secondary amine and a tertiary alcohol—which lead to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability.[1][2] Furthermore, its formulation as a hydrochloride salt renders it completely non-volatile.
To overcome these challenges, a chemical derivatization step is necessary.[3][4] This application note provides a detailed protocol for the derivatization of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride using silylation, a robust technique that converts the polar analyte into a volatile and thermally stable derivative suitable for GC-MS analysis.[5][6] This process replaces the active hydrogens on the amine and hydroxyl groups with a non-polar trimethylsilyl (TMS) group, significantly improving chromatographic performance and enabling accurate quantification and identification.[1][3]
Principles of Silylation for GC-MS
Silylation is the most widely used derivatization technique for GC analysis.[5][7] The fundamental reaction is a nucleophilic substitution, typically following an SN2-type mechanism, where a heteroatom (like oxygen or nitrogen) from the analyte attacks the silicon atom of the silylating agent.[1] This displaces a leaving group and forms a stable silyl ether or silyl amine.
The primary advantages of converting the analyte to its TMS derivative are:
Increased Volatility: By replacing the polar N-H and O-H groups with non-polar TMS groups, intermolecular hydrogen bonding is eliminated. This drastically reduces the boiling point of the analyte, allowing it to be vaporized in the GC inlet without decomposition.[1][2]
Enhanced Thermal Stability: The resulting TMS derivatives are significantly more stable at the high temperatures used in GC analysis compared to the parent compound.[1]
Improved Chromatographic Performance: Derivatization minimizes interactions between the analyte and active silanol groups within the GC inlet and on the column surface. This results in sharper, more symmetrical peaks with reduced tailing, leading to better resolution and more accurate integration.[1]
Characteristic Mass Spectra: TMS derivatives often yield predictable and easily interpretable mass spectra. The presence of characteristic ions, such as m/z 73 ([Si(CH3)3]+) and the molecular ion (M+•), provides strong evidence for successful derivatization and aids in structural confirmation.[7]
For (S)-(3-Methylpyrrolidin-3-YL)methanol, both the secondary amine and the tertiary alcohol functional groups will react to form a di-TMS derivative.
Selection of Silylating Reagent
Several silylating reagents are available, with varying reactivity. For this analyte, which contains a secondary amine and a sterically hindered tertiary alcohol, a powerful silylating agent is required.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A potent TMS donor capable of derivatizing alcohols, amines, and carboxylic acids. Its reactivity is often enhanced by adding a catalyst, such as 1% Trimethylchlorosilane (TMCS), which is especially useful for hindered functional groups.[8][9]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most volatile TMS reagents.[4][8][10] A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is also highly volatile, minimizing interference with the chromatogram, which is particularly useful for trace analysis.[8][10] MSTFA can effectively silylate amine hydrochlorides directly, making it an excellent choice for this application.[8]
Given its high reactivity and the volatile nature of its byproducts, MSTFA is the recommended reagent for this protocol.
Experimental Protocol
This section details the complete workflow for the derivatization and subsequent GC-MS analysis.
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile
Equipment:
2 mL reaction vials with PTFE-lined screw caps
Heating block or oven
Vortex mixer
Micropipettes
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Critical Note on Moisture: Silylating reagents are extremely sensitive to moisture and will be deactivated by water.[5][11] Ensure all glassware is thoroughly dried, and use only anhydrous grade solvents. Samples should be free of water before adding the reagent.[12][13]
Derivatization Workflow Diagram
Caption: Workflow for the silylation of (S)-(3-Methylpyrrolidin-3-YL)methanol HCl.
Step-by-Step Procedure
Sample Preparation: Accurately weigh approximately 1.0 mg of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride into a 2 mL reaction vial.
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl released from the hydrochloride salt, which facilitates the reaction. Vortex the vial for 30 seconds to ensure the sample is fully dissolved.
Reagent Addition: Add 200 µL of MSTFA to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion. For potentially difficult derivatizations, using MSTFA with 1% TMCS is recommended to enhance reactivity.[12]
Reaction: Tightly cap the vial. Heat the mixture at 70°C for 45 minutes in a heating block or oven.[2][12] The heating step is critical to ensure complete derivatization of both the amine and the sterically hindered tertiary alcohol.
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
Analysis: The sample is now ready for analysis. Directly inject 1 µL of the reaction mixture into the GC-MS system. No work-up or extraction is typically required.[12]
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Parameter
Recommended Setting
GC System
Agilent 8890 GC (or equivalent)
Column
HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Inlet
Split/Splitless
Inlet Temperature
250°C
Injection Mode
Split
Split Ratio
20:1
Injection Volume
1 µL
Carrier Gas
Helium
Flow Rate
1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature
80°C, hold for 1 min
Ramp Rate
15°C/min
Final Temperature
280°C, hold for 5 min
MS System
Agilent 5977B MSD (or equivalent)
Ion Source
Electron Ionization (EI)
Ionization Energy
70 eV
Source Temperature
230°C
Quadrupole Temp.
150°C
Scan Mode
Full Scan
Mass Range
m/z 40 - 550
Expected Results and Discussion
Successful derivatization will yield the di-trimethylsilyl derivative of (S)-(3-Methylpyrrolidin-3-YL)methanol. This derivative will produce a single, sharp, and symmetrical peak in the total ion chromatogram.
Expected Mass Spectrum: The EI mass spectrum is expected to show characteristic fragments that confirm the structure of the di-TMS derivative.
Molecular Ion (M+•): A peak corresponding to the molecular weight of the di-TMS derivative (C12H29NOSi2, MW = 259.5).
M-15 Peak ([M-CH3]+): A prominent peak resulting from the loss of a methyl group from one of the TMS moieties. This is a very common fragmentation pattern for TMS derivatives.
Base Peak: Often, a fragment resulting from the cleavage of the C-C bond adjacent to the pyrrolidine ring is the most abundant.
Characteristic TMS Ion: A strong signal at m/z 73 , corresponding to the trimethylsilyl cation ([Si(CH3)3]+), is a definitive indicator of a silylated compound.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a full method validation should be performed in accordance with ICH Q2(R1) guidelines.[14][15] Key validation parameters to assess include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity and Range: Demonstrating a linear relationship between concentration and detector response over a defined range.
Accuracy and Precision: Assessing the closeness of the results to the true value and the degree of scatter between a series of measurements.[14]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
System suitability tests should be run before each analytical batch to ensure the chromatographic system is performing adequately.
Conclusion
Direct GC-MS analysis of polar, non-volatile compounds like (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is not feasible. The silylation protocol detailed in this application note, using MSTFA as the derivatizing agent, provides a robust and reliable method to convert the analyte into a volatile and thermally stable derivative. This transformation enables high-quality chromatographic separation and mass spectrometric detection, allowing for accurate purity assessment and identification critical for quality control in pharmaceutical development. The procedure is straightforward, requires minimal sample preparation post-reaction, and is well-suited for routine analysis in a research or quality control environment.
References
CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from CalTech website. [Link]
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
Restek. (n.d.). GC Derivatization. Retrieved from Restek website. [Link]
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from Chrom Tech website. [Link]
Di-Toma, M., et al. (2016). Derivatization steps prior to GC–MS analysis. ResearchGate. [Link]
Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from Macherey-Nagel website. [Link]
Cuadros-Rodríguez, L., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(1), 1-16. [Link]
Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from justice.gov. [Link]
Chemical Substance Information. (n.d.). [(3S)-1-methylpyrrolidin-3-yl]methanol hydrochloride. Retrieved from chemical-substance.com. [Link]
Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from Obrnuta faza website. [Link]
Kassim, A. S. M., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. [Link]
Piras, C., et al. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Chromatography B, 990, 101-110. [Link]
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
NextSDS. (n.d.). [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol hydrochloride. Retrieved from NextSDS website. [Link]
Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 886-895. [Link]
Jadhav, S. B., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. [Link]
Ideal storage conditions to prevent degradation of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride
Welcome to the Technical Support Center for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride . As a Senior Application Scientist, I frequently encounter researchers who experience unexpected experimental variability w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride .
As a Senior Application Scientist, I frequently encounter researchers who experience unexpected experimental variability when working with chiral amine hydrochlorides. While the pyrrolidine ring and the primary alcohol in this compound are chemically stable under standard conditions, the hydrochloride salt form introduces critical physical vulnerabilities—most notably, severe hygroscopicity.
This guide is designed to move beyond basic storage labels (like "store at room temperature") and provide you with field-proven, mechanistically grounded protocols to ensure the absolute integrity of your compound from the first aliquot to the last.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My powdered (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride has turned into a sticky, clumpy paste. What happened, and is it ruined?The Causality: You are observing deliquescence. Amine hydrochlorides are highly hygroscopic and possess a specific Critical Relative Humidity (CRH). When the ambient humidity in your lab exceeds this CRH, the salt absorbs moisture from the air so rapidly that it dissolves within its own absorbed water, collapsing the crystal lattice[1].
The Verdict: The compound is likely not chemically ruined, but it is experimentally compromised. The absorbed water adds unknown mass, making accurate stoichiometric weighing impossible. Furthermore, the localized aqueous micro-environment can create mild acidity that may promote slow degradation over time[2].
Q2: How does moisture uptake affect the chemical integrity of this specific compound?The Causality: While (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride lacks highly reactive esters or amides prone to rapid hydrolysis, the presence of water facilitates proton exchange. In a deliquescent state, the hydrochloride salt dissociates locally. If trace impurities or heavy metals are present, this aqueous phase acts as a solvent that accelerates oxidative degradation of the secondary amine or racemization of the sensitive (S)-chiral center. Preventing moisture uptake is the ultimate preventative mitigation for maintaining product quality[3].
Q3: The supplier bottle says "Ambient Storage." Why do you recommend refrigeration or freezing?The Causality: "Ambient storage" assumes a perfectly sealed, uncompromised, and climate-controlled environment (typically <40% relative humidity). However, once the primary container is opened, the headspace is replenished with atmospheric moisture[4]. Lowering the temperature (e.g., to 2–8°C or -20°C) significantly reduces the kinetic energy available for degradation pathways. More importantly, storing the compound in a freezer within a secondary desiccated container creates a robust barrier against humidity fluctuations.
Q4: How can I recover a batch that has already clumped?The Causality: You must reverse the hydration without applying excessive heat, which could degrade the compound.
The Fix: Transfer the compromised paste into a vacuum desiccator containing a strong desiccant like Phosphorus Pentoxide (
P2O5
) or place it in a vacuum oven set to no higher than 30°C. Apply a high vacuum for 24–48 hours until a free-flowing powder is restored. Note: You must re-verify the compound's purity via NMR or LC-MS after recovery.
Part 2: Quantitative Storage Matrix
To standardize your lab's approach, adhere to the following tier-based storage conditions.
Storage Tier
Temperature
Atmosphere
Primary Container
Secondary Containment
Expected Shelf-Life
Short-Term (Daily Use)
20°C to 25°C
Dry Air / Ambient
Amber glass vial, PTFE-lined cap
Vacuum desiccator with silica gel
< 1 Month
Medium-Term (Frequent)
2°C to 8°C
Nitrogen (
N2
)
Amber glass vial, Parafilm seal
Zip-lock bag with desiccant pouches
1 to 6 Months
Long-Term (Archival)
-20°C
Argon (
Ar
)
Amber glass vial, PTFE-lined cap
Heat-sealed laminated foil bag
> 2 Years
Data Synthesis Note: For large containers accessed frequently, hanging desiccant pouches in the headspace is a proven strategy to mitigate the continuous introduction of atmospheric air[4].
Part 3: Standard Operating Procedure (SOP)
Protocol: Inert Atmospheric Handling and Desiccation Storage
To create a self-validating system where moisture cannot physically interact with your compound, follow this step-by-step methodology for aliquoting a new bulk bottle.
Phase 1: Equilibration (Critical Step)
Retrieve the sealed bulk bottle of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride from cold storage (-20°C or 4°C).
Do NOT open the bottle. Place it in a dry environment (e.g., inside a desiccator) and allow it to equilibrate to room temperature for at least 2 hours.
Causality: Opening a cold bottle allows ambient moisture to immediately condense on the cold powder, instantly initiating deliquescence.
Phase 2: Glovebox Preparation
3. Purge a glovebox or a portable glove bag with high-purity, anhydrous Argon (
Ar
) or Nitrogen (
N2
).
4. Transfer the equilibrated bulk bottle, pre-weighed amber glass storage vials, a micro-spatula, and PTFE-lined caps into the inert atmosphere.
Phase 3: Aliquoting
5. Open the bulk bottle only under the inert blanket.
6. Divide the bulk powder into single-use or weekly-use aliquots (e.g., 50 mg or 100 mg per vial).
Causality: Limiting the total volume of powder exposed during routine daily use protects the master batch from repeated atmospheric exposure.
7. Tightly seal each vial with a PTFE-lined cap.
Phase 4: Secondary Sealing
8. Remove the vials from the glovebox. Wrap the seam of each cap tightly with Parafilm[4].
9. Place the vials into a secondary container (e.g., a laminated foil bag or a plastic zip-lock bag) containing active silica gel or bentonite desiccant pouches[4].
10. Store the secondary container at -20°C for long-term preservation.
Part 4: Storage Decision Workflow
Use the following logical workflow to determine the appropriate handling path for your compound based on your experimental demands.
Caption: Decision tree for the handling and storage of hygroscopic amine hydrochlorides.
References
Grokipedia. "Hydrochloride - Solubility and Appearance." Grokipedia.
Optimizing flash chromatography solvent gradients for (S)-(3-Methylpyrrolidin-3-YL)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify highly polar, basic amino alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify highly polar, basic amino alcohols. (S)-(3-Methylpyrrolidin-3-YL)methanol presents a specific chromatographic nightmare: it contains a highly basic secondary amine (pyrrolidine ring, pKa ~10.4) and a primary alcohol.
This guide provides field-proven troubleshooting strategies, explaining the chemical causality behind each protocol to ensure you achieve high-purity, high-yield recoveries.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does (S)-(3-Methylpyrrolidin-3-YL)methanol streak heavily and co-elute with impurities on standard bare silica gel?The Causality: Standard bare silica gel is heavily populated with acidic silanol (-SiOH) groups, which have a pKa of approximately 4.5 to 5.0. Because your target compound contains a basic pyrrolidine nitrogen (pKa ~10.4), it becomes protonated by the silica bed. This triggers strong ionic and secondary hydrogen-bonding interactions with the stationary phase[1][2]. Instead of partitioning based on polarity, the compound binds irreversibly to the active sites, resulting in severe peak tailing, streaking across the column, and poor resolution[1].
Q2: How do I optimize a traditional Dichloromethane (DCM) / Methanol (MeOH) gradient to prevent this tailing?The Solution: You must "deactivate" the acidic silanols by adding a basic mobile phase modifier. Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) are the industry standards for this purpose[1]. The modifier acts as a sacrificial base; it saturates and neutralizes the acidic silanol sites so your target amino alcohol can elute as a sharp, symmetrical peak[2]. See Protocol A below for the exact methodology.
Q3: I cannot use TEA because it interferes with my downstream NMR and is difficult to remove under vacuum. What is the best alternative?The Solution: Switch your stationary phase to an Amine-Bonded Silica (e.g., NH₂-functionalized silica). In these columns, the silica surface is covalently modified with aminopropyl groups, which intrinsically provides a basic environment and completely shields the underlying acidic silanols[3]. This allows you to run standard gradients (like Hexane/Ethyl Acetate) without adding any basic modifiers to your mobile phase, completely eliminating the TEA removal problem[3][4].
Q4: My crude mixture is highly water-soluble. Can I use Reverse Phase (C18) flash chromatography?The Solution: Yes, but standard acidic reverse-phase conditions (e.g., 0.1% Formic Acid) will protonate the amine, making it too polar to retain on a C18 column. You must use a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide, pH > 10) to keep the pyrrolidine nitrogen in its neutral, unprotonated state[5]. This maximizes hydrophobic interaction with the C18 phase and prevents premature elution[5].
Part 2: Strategic Decision Workflow
Use the following logical workflow to determine the optimal purification strategy based on your downstream requirements and sample solubility.
Workflow for selecting the optimal chromatography method for basic amino alcohols.
Part 3: Quantitative Strategy Comparison
The following table summarizes the quantitative parameters and trade-offs for each optimization strategy.
Pro: Great for water-soluble crudes.Con: Requires pH-stable C18 columns.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Bare Silica Gel Purification with TEA Modifier
Use this protocol if you are constrained to standard silica cartridges and can tolerate co-evaporating TEA post-purification.
Solvent Preparation: Prepare Solvent A (DCM) and Solvent B (MeOH). Add 1% (v/v) Triethylamine (TEA) to both solvent bottles. Causality: Adding TEA to both lines ensures a constant concentration of the basic modifier throughout the gradient, preventing baseline drift and maintaining silanol deactivation[1].
Column Equilibration (Critical Step): Flush the bare silica column with 3 to 5 Column Volumes (CV) of Solvent A (DCM + 1% TEA). Causality: The TEA must pre-saturate and neutralize the acidic silanol sites before the sample is introduced. If you skip this, the modifier will be consumed by the silica at the solvent front, leaving your target exposed to bare silanols[1][2].
Sample Loading: Dissolve the crude (S)-(3-Methylpyrrolidin-3-YL)methanol in a minimum volume of DCM containing 1% TEA. If the sample is insoluble, dry load it onto inert Celite (do not dry load onto bare silica, as it will cause localized irreversible binding).
Gradient Execution: Run a linear gradient from 0% to 20% Solvent B over 10-15 CVs.
Fraction Handling: Pool the fractions containing the product. To remove residual TEA (which appears as a triplet at ~1.0 ppm and quartet at ~2.5 ppm in ¹H NMR), co-evaporate the product with toluene 2-3 times on a rotary evaporator, followed by 12 hours under high vacuum.
Use this protocol for the cleanest fractions and immediate downstream use without modifier contamination.
Solvent Preparation: Prepare Solvent A (Hexane) and Solvent B (Ethyl Acetate). Do not add any basic modifiers[3][4].
Column Equilibration: Equilibrate the amine-functionalized column (e.g., Biotage Sfär Amino) with 3 CVs of 100% Solvent A.
Sample Loading: Dissolve the sample in Solvent A or a minimal amount of DCM. Dry loading onto amine-functionalized silica is highly effective and recommended for this phase.
Gradient Execution: Run a gradient from 0% to 100% EtOAc in Hexane over 10 CVs. Causality: Because the stationary phase does not retain amines via ionic binding, the compound will elute much earlier and with sharper peak shapes than on bare silica[3].
Fraction Handling: Evaporate fractions directly. The product is immediately ready for NMR or subsequent synthetic steps.
References
When should I use an amine-bonded silica for flash chromatography?
A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride
This guide provides an in-depth, objective comparison and validation strategy for chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the enantiomeric purity determination of (S)-(3-Methylpyrrolidin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison and validation strategy for chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the enantiomeric purity determination of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride. As a crucial chiral building block in pharmaceutical development, particularly for muscarinic acetylcholine receptor antagonists, ensuring its enantiomeric purity is not merely a quality control step but a regulatory and safety imperative.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and defensible analytical procedure.
The Analytical Challenge: Addressing Polarity and Chirality
(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is a small, polar molecule. This characteristic presents a dual challenge for chiral chromatography. Firstly, its high polarity can lead to poor retention on traditional reversed-phase columns. Secondly, the absence of a significant UV chromophore necessitates sensitive detection methods or derivatization, though modern UV detectors are often sufficient at low wavelengths (200-210 nm).
The primary goal is to resolve the desired (S)-enantiomer from its undesired (R)-enantiomer. The U.S. Food and Drug Administration (FDA) guidelines stipulate that for chiral drugs, each enantiomer should be characterized, and its concentration controlled.[2][3] Therefore, the analytical method must be validated to prove it is fit for this specific purpose, following the comprehensive framework of the International Council for Harmonisation (ICH) Q2(R2) guideline.[4][5]
Strategic Selection of the Chiral Stationary Phase (CSP)
The cornerstone of any chiral separation is the Chiral Stationary Phase (CSP).[6] The selection process involves comparing different phases based on their interaction mechanisms and their documented success with similar polar analytes. For a polar aminol like our target compound, interactions such as hydrogen bonding, dipole-dipole, and inclusion complexation are key.
CSP Type
Chiral Selector Example
Primary Interaction Mechanism
Suitability for (S)-(3-Methylpyrrolidin-3-YL)methanol
Hydrogen bonding, π-π interactions, steric hindrance within the chiral grooves of the polysaccharide polymer.[7][8]
High. Polysaccharide phases are versatile and highly effective for a broad range of chiral compounds. An immobilized version allows for a wider range of solvents, enhancing method development flexibility.[8] A similar structure was successfully resolved on a Chiralpak IA column.[9]
Similar to immobilized phases, but the chiral selector is physically coated onto the silica support.
Moderate to High. Offers excellent resolving power but has limitations on the types of solvents that can be used, which can be a drawback during robustness testing.
Macrocyclic Glycopeptide
Teicoplanin-based (e.g., Astec® CHIROBIOTIC T)
Forms inclusion complexes and engages in multiple hydrogen bonding, ionic, and dipole interactions.[10]
High. Particularly effective for polar and ionizable compounds under reversed-phase or polar organic modes, making it highly compatible with LC-MS applications.[11][12]
Decision for this Guide: We will proceed with a hypothetical validation based on an Immobilized Amylose-based CSP . Its proven versatility and robustness provide an excellent foundation for developing a reliable method.
The Validation Master Plan: An ICH Q2(R2) Framework
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[13] The following workflow, based on ICH Q2(R2) principles, outlines the logical progression from method finalization to demonstrating its fitness for purpose.
Caption: Workflow for Chiral HPLC Method Validation.
In-Depth Analysis of Validation Parameters
Here, we detail the experimental protocols and acceptance criteria for each critical validation parameter.
System Suitability Testing (SST)
Causality: Before any validation run, SST ensures the chromatographic system is performing adequately on that specific day.[14] It is the self-validating check that confirms the system's readiness. For chiral assays, resolution is the most critical SST parameter.[15]
Experimental Protocol:
Prepare a System Suitability Solution containing both the (S)- and (R)-enantiomers at a concentration where both peaks are clearly visible (e.g., 0.5 mg/mL of the racemate).
Inject the solution five or six replicate times onto the HPLC system.
Calculate the key performance parameters from the resulting chromatograms.
Acceptance Criteria & Hypothetical Data:
Parameter
Acceptance Criterion
Hypothetical Result
Comment
Resolution (Rs)
≥ 2.0 between enantiomers
2.8
Ensures accurate integration of the minor enantiomer peak.
Tailing Factor (T)
≤ 2.0 for the (S)-enantiomer
1.2
Confirms good peak shape, preventing co-elution issues.
Theoretical Plates (N)
≥ 2000 for the (S)-enantiomer
6500
Indicates high column efficiency.
%RSD of Peak Area
≤ 2.0% for 6 injections
0.8%
Demonstrates the precision of the injector and detector.
Specificity
Causality: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely its opposite enantiomer and any process impurities or degradation products.[6]
Experimental Protocol:
Inject a solution of the pure (S)-enantiomer.
Inject a solution of the (R)-enantiomer (if available) or a racemic mixture.
Inject a placebo (all formulation components except the active substance, if applicable).
Spike the (S)-enantiomer sample with a small amount of the (R)-enantiomer and any known impurities.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the entire peak of the (S)-enantiomer to ensure no co-eluting impurities are present.
Acceptance Criteria:
The retention time of the (S)-enantiomer in the sample solution should match that of the reference standard.
The (R)-enantiomer must be baseline resolved (Rs ≥ 2.0) from the (S)-enantiomer.
No interfering peaks should be observed at the retention time of the enantiomers in the placebo chromatogram.
Peak purity analysis (if using a PDA detector) should pass, indicating no spectral heterogeneity.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is crucial for accurate quantitation. The range confirms the interval over which the method is precise, accurate, and linear.[16]
Experimental Protocol (for the undesired R-enantiomer):
Prepare a series of at least five solutions by spiking the (S)-enantiomer (at its nominal concentration, e.g., 1.0 mg/mL) with the (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range from 0.05% to 0.15%).
Inject each solution in triplicate.
Plot the mean peak area of the (R)-enantiomer against its concentration.
Perform a linear regression analysis.
Acceptance Criteria & Hypothetical Data:
Parameter
Acceptance Criterion
Hypothetical Result
Correlation Coefficient (r²)
≥ 0.995
0.9992
Y-intercept
Should be close to zero
Minimal y-intercept observed
Residual Plot
Random distribution around zero
Random distribution confirmed
Validated Range
LOQ to 150% of specification
0.05% to 0.15%
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, demonstrating that the method can accurately quantify the undesired enantiomer in the presence of a large excess of the main enantiomer.[6][17]
Experimental Protocol:
Prepare samples in triplicate by spiking the pure (S)-enantiomer with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Analyze the samples and calculate the concentration of the (R)-enantiomer.
Calculate the percent recovery at each level.
Acceptance Criteria & Hypothetical Data:
Spike Level
Theoretical Conc. (%)
Measured Conc. (Mean, %)
% Recovery
Acceptance Criterion
Low (50%)
0.050
0.051
102.0%
80.0 - 120.0%
Mid (100%)
0.100
0.099
99.0%
80.0 - 120.0%
High (150%)
0.150
0.152
101.3%
80.0 - 120.0%
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-instrument).[16] This demonstrates the method's consistency.
Experimental Protocol:
Repeatability: One analyst prepares and analyzes six independent samples of the (S)-enantiomer spiked with the (R)-enantiomer (at 100% of the specification limit) on the same day, using the same instrument.
Intermediate Precision: A second analyst repeats the experiment on a different day, preferably using a different HPLC system.
Calculate the %RSD for each set of measurements and for the combined data.
Acceptance Criteria & Hypothetical Data:
Precision Level
Mean Measured Conc. (%)
%RSD
Acceptance Criterion
Repeatability (n=6)
0.101
1.5%
≤ 10%
Intermediate Precision (n=12 total)
0.102
1.9%
≤ 15%
Limit of Quantitation (LOQ)
Causality: The LOQ is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[15] This is critical for ensuring that even trace levels of the chiral impurity can be reliably measured.
Experimental Protocol:
Estimate the LOQ based on a signal-to-noise ratio of 10:1 or from the linearity study.
Prepare six independent samples by spiking the (S)-enantiomer with the (R)-enantiomer at the estimated LOQ concentration.
Analyze the samples and verify that the precision (%RSD) and accuracy (% Recovery) meet predefined criteria.
Acceptance Criteria & Hypothetical Data:
Parameter
Acceptance Criterion
Hypothetical Result at 0.05%
Precision (%RSD, n=6)
≤ 20%
4.8%
Accuracy (% Recovery)
80 - 120%
98.5%
Robustness
Causality: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18][19][20] It is a crucial part of method development that ensures transferability between labs and instruments.
Prepare a system suitability solution or a spiked sample.
Vary each parameter one at a time (or using a Design of Experiments approach) to the extremes of its expected operational range (e.g., Flow Rate ± 0.1 mL/min).
Analyze the sample under each condition and evaluate the impact on system suitability parameters, especially resolution.
Acceptance Criteria & Hypothetical Data:
Parameter Varied
Variation
Resolution (Rs)
Acceptance Criterion
Nominal Condition
-
2.8
Rs ≥ 2.0
Flow Rate
0.9 mL/min
2.9
Rs ≥ 2.0
1.1 mL/min
2.7
Rs ≥ 2.0
Column Temperature
22 °C
2.9
Rs ≥ 2.0
28 °C
2.6
Rs ≥ 2.0
Mobile Phase Organic %
- 2% (e.g., Hexane/IPA 92:8)
2.5
Rs ≥ 2.0
+ 2% (e.g., Hexane/IPA 88:12)
3.1
Rs ≥ 2.0
Interdependency of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively define the method's capabilities. For instance, the validated range is directly supported by the successful demonstration of linearity, accuracy, and precision within that interval.
Caption: Interdependencies of HPLC Validation Parameters.
Conclusion
The validation of a chiral HPLC method for (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride is a systematic process that requires a deep understanding of both chromatographic principles and regulatory requirements. By strategically selecting a suitable chiral stationary phase and rigorously evaluating the method against the ICH Q2(R2) validation parameters—Specificity, Linearity, Range, Accuracy, Precision, LOQ, and Robustness—a scientifically sound and defensible analytical procedure can be established. This ensures the reliable determination of enantiomeric purity, safeguarding product quality and patient safety in the development of new therapeutics.
References
Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24.
Ngwa, G. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42.
BenchChem. (2025). A Comparative Guide to System Suitability Testing for Chiral Separation of Viloxazine Isomers. BenchChem.
De La Torre, B. G., & Albericio, F. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect, 5(6), 1810-1817.
Wrezel, P. W., et al. (2012). System Suitability and Validation for Chiral Purity Assays of Drug Substances. In Chiral Separations (pp. 329-345). Humana Press.
Vandenbroucke, M., et al. (2000). Robustness Tests. LCGC International.
Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group.
Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1736-1739.
Mitrović, M., et al. (2019). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-543.
Thermo Fisher Scientific. (2021). Don't Get Lost in Your HPLC Method Development. Thermo Fisher Scientific.
Kormány, R., et al. (2015). Modelling HPLC Method Robustness. Chromatography Today.
Li, Y., & Liu, G. (2000). A ruggedness test model and its application for HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 705-709.
Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(23), 8235.
Risley, D. S., & Strege, M. A. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. PubMed.
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho.
Agilent Technologies. (2013). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies Application Note.
Al-Saeed, A. H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(16), 4967.
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies.
Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Phenomenex.
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6667.
Wrezel, P. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
Reddy, G. S., et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. International Journal of Pharmaceutical Sciences and Research, 3(9), 3295.
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis. BenchChem.
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
BenchChem. (2025). In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem.
Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
Wainer, I. W. (1993). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech.
Comprehensive Comparison Guide: (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride vs. Free Base
Executive Summary (S)-(3-Methylpyrrolidin-3-yl)methanol is a highly versatile chiral building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and GPCR modulators. Like many a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-(3-Methylpyrrolidin-3-yl)methanol is a highly versatile chiral building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and GPCR modulators. Like many aliphatic secondary amines, its physical, chemical, and handling properties are heavily dictated by its solid-state form. This guide provides an objective, data-driven comparison between the Free Base and Hydrochloride (HCl) Salt forms, detailing the mechanistic causality behind their stability differences and providing validated experimental workflows for researchers and formulation scientists.
Mechanistic Stability & Degradation Pathways
The intrinsic stability of pyrrolidine derivatives is governed by the reactivity of the secondary amine nitrogen. Understanding the molecular state of this nitrogen is critical for predicting shelf-life and preventing experimental failure.
Free Base Instability: In the free base form, the unprotonated nitrogen possesses an active lone pair, making it a strong nucleophile. Upon exposure to ambient air, this lone pair readily attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂), leading to the rapid formation of carbamate salts. Additionally, the active lone pair is susceptible to N-oxidation in the presence of atmospheric oxygen. This degradation not only alters the compound's mass but destroys its reactivity for downstream coupling steps.
Hydrochloride Salt Stability: Conversion to the HCl salt protonates the amine, effectively sequestering the lone pair. This electronic shielding eliminates the nitrogen's nucleophilicity, preventing carbamate formation and drastically reducing susceptibility to oxidation. Furthermore, the ionic interactions between the protonated amine and the chloride counterion promote the formation of a highly stable, non-hygroscopic crystalline lattice[1].
Mechanistic stability pathways of (S)-(3-Methylpyrrolidin-3-yl)methanol forms.
Quantitative Physicochemical Comparison
To facilitate optimal reagent selection, the core physicochemical properties of both forms are summarized below. The HCl salt demonstrates superior solid-state metrics, making it the preferred choice for long-term storage[2].
Property
Free Base
Hydrochloride (HCl) Salt
Chemical Formula
C₆H₁₃NO
C₆H₁₄ClNO
Molecular Weight
115.17 g/mol
151.63 g/mol
Physical State
Viscous oil / Low-melting solid
Free-flowing crystalline solid
Hygroscopicity
High (Rapidly absorbs moisture & CO₂)
Low to Moderate
Aqueous Solubility
Moderate
High (>50 mg/mL)
Organic Solubility
High (DCM, THF, EtOAc)
Low (Requires polar protic solvents)
Shelf-Life (25°C)
< 3 months (Requires Argon/N₂ storage)
> 2 years (Ambient air storage)
Experimental Workflows & Handling Protocols
Because the physical states and reactivities of the two forms differ drastically, distinct handling protocols must be employed. The workflows below are designed as self-validating systems to ensure experimental integrity.
Step-by-step handling and solubilization workflows for both compound forms.
Protocol A: Handling the Free Base (Inert Atmosphere)
Causality: The free base must be protected from atmospheric electrophiles to prevent yield-crashing side reactions.
Preparation: Purge a glovebox or Schlenk line with high-purity Argon or N₂. Ensure all glassware is oven-dried.
Weighing: Tare a pre-dried amber glass vial. Transfer the viscous oil using a positive displacement pipette (to account for viscosity) or a micro-spatula.
Solubilization: Dissolve immediately in anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran).
Self-Validation Check: Prior to critical coupling steps, perform a rapid ¹H-NMR analysis. Pass criteria: Sharp, single-set resonances. Fail criteria: The appearance of distinct, shifted rotamer peaks indicates carbamate formation (due to restricted rotation around the newly formed N-CO bond).
Protocol B: Handling the Hydrochloride Salt (Benchtop)
Causality: The crystalline lattice and protonated amine provide sufficient kinetic stability to allow for standard benchtop manipulation.
Preparation: Ensure ambient laboratory humidity is <60% RH. No inert atmosphere is strictly required.
Weighing: Weigh the free-flowing powder directly onto anti-static weigh paper using a standard analytical balance.
Solubilization: Dissolve in aqueous buffers or polar protic solvents (e.g., Methanol).
In Situ Freebasing (If required): If the free base is required for a downstream organic coupling reaction (e.g., amide bond formation), suspend the HCl salt in the organic solvent and add 1.2–1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine).
Self-Validation Check: Monitor dissolution visually. Upon addition of the non-nucleophilic base, the suspension should transition to a clear, colorless solution, confirming the successful liberation and solubilization of the free base.
Formulation & Salt Selection Rationale
In the context of scale-up and drug development, the selection of the correct solid-state form is paramount. Foundational pharmaceutical guidelines dictate that converting a basic amine to its hydrochloride salt is one of the most effective strategies to optimize an Active Pharmaceutical Ingredient (API)[3].
The HCl salt of (S)-(3-Methylpyrrolidin-3-yl)methanol is overwhelmingly preferred for commercial cataloging and scale-up because it simultaneously solves two critical developability issues:
Bioavailability & Solubility: Salt formation significantly lowers the crystal lattice energy relative to the hydration energy, drastically improving aqueous solubility—a primary bottleneck for BCS Class II and IV drugs[4].
Processability: The transition from a viscous, hygroscopic oil to a highly crystalline powder allows for precise gravimetric dispensing, straightforward purification via recrystallization, and integration into standard solid oral dosage manufacturing lines without the risk of polymorphic degradation[5].
References
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link]
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]
Reproducibility of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride synthesis routes
Comparative Reproducibility Guide: Synthesis Routes for (S)-(3-Methylpyrrolidin-3-yl)methanol Hydrochloride Executive Summary & Chemical Context (S)-(3-Methylpyrrolidin-3-yl)methanol hydrochloride is a high-value chiral...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reproducibility Guide: Synthesis Routes for (S)-(3-Methylpyrrolidin-3-yl)methanol Hydrochloride
Executive Summary & Chemical Context
(S)-(3-Methylpyrrolidin-3-yl)methanol hydrochloride is a high-value chiral building block characterized by a sterically hindered quaternary stereocenter at the C3 position of the pyrrolidine ring. It is a critical structural motif in the development of selective IRAK4 modulators for autoimmune diseases[1] and cyclic AMP-specific PDE4 inhibitors for respiratory conditions[2].
Synthesizing this quaternary stereocenter with high enantiomeric excess (ee) is notoriously challenging. Because the C3 position lacks adjacent directing groups, asymmetric induction via traditional chiral auxiliaries often yields poor diastereomeric ratios. This guide objectively compares three primary synthetic routes—Late-Stage SFC Resolution, Asymmetric Auxiliary Synthesis, and Enzymatic Desymmetrization—evaluating them for industrial scalability, cost-effectiveness, and experimental reproducibility.
This route constructs the pyrrolidine ring via the double alkylation of diethyl malonate with N-benzyl-bis(2-chloroethyl)amine, followed by methylation. Subsequent hydrolysis and decarboxylation yield the racemic acid, which is reduced to the alcohol. The enantiomers are separated at the final stage using preparative Supercritical Fluid Chromatography (SFC)[1].
Causality & Logic: By avoiding early-stage asymmetric induction, this route bypasses the thermodynamic hurdles of forming a hindered quaternary center. While it mathematically caps the yield of the desired enantiomer at 50%, the sheer robustness of the upstream chemistry and the high throughput of modern SFC make it the most reproducible method for generating >99% ee material[1].
Route B: Asymmetric Synthesis via Chiral Auxiliary
This approach utilizes a chiral auxiliary (e.g., an Evans oxazolidinone) attached to a pyrrolidine-3-carboxylate derivative. The bulky auxiliary sterically shields one face of the enolate during the critical methylation step.
Causality & Logic: The goal is to bypass the 50% yield cap of racemic resolution. However, because the chiral auxiliary is positioned distally from the C3 reactive center, facial selectivity is often compromised (typical diastereomeric ratios hover around 4:1 to 5:1). Extensive, yield-depleting recrystallizations are required to achieve pharmaceutical-grade optical purity.
This route employs Pig Liver Esterase (PLE) or immobilized lipases to selectively hydrolyze one ester group of the prochiral intermediate, diethyl 1-benzyl-3-methylpyrrolidine-3,3-dicarboxylate[3].
Causality & Logic: Biocatalysis offers a highly atom-economical, green alternative. The enzyme recognizes the subtle spatial differences in the prochiral diester, hydrolyzing only the pro-S or pro-R ester. While theoretically elegant, this route is highly sensitive to enzyme batch variations, pH fluctuations, and substrate concentration, making it less reproducible across different laboratory environments without specialized bioengineering[3].
The following table summarizes the experimental data and performance metrics for the three synthesis routes based on pilot-scale (100g) throughputs.
Metric
Route A (SFC Resolution)
Route B (Chiral Auxiliary)
Route C (Enzymatic)
Overall Yield (Target Enantiomer)
35 - 42%
25 - 30%
45 - 50%
Enantiomeric Excess (ee%)
>99.5%
90 - 95% (pre-crystallization)
92 - 98%
Scalability
High (Limited only by SFC column size)
Low (Costly auxiliaries, cryogenic temps)
Medium (Requires strict pH/temp control)
Cost-Effectiveness
High (Cheap starting materials)
Low (Stoichiometric chiral reagents)
Medium (Enzyme costs)
Reproducibility Score
9.5 / 10
6.0 / 10
7.5 / 10
Pathway Visualization
The following diagram maps the logical flow and divergence of the three synthetic strategies.
Fig 1. Comparative synthesis workflows for (S)-(3-Methylpyrrolidin-3-yl)methanol HCl.
Validated Experimental Protocol: Route A (SFC Resolution)
Because Route A offers the highest reproducibility and optical purity, the following self-validating protocol is provided for the synthesis of the target molecule.
Step 1: Hydrolysis and Decarboxylation
Procedure: Suspend diethyl 1-benzyl-3-methylpyrrolidine-3,3-dicarboxylate (1.0 eq) in 6N HCl (10 volumes). Reflux the mixture at 110 °C for 16 hours.
Causality: The gem-dicarboxylate is thermodynamically unstable upon hydrolysis. Prolonged heating drives the loss of CO2, establishing the racemic C3 stereocenter.
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass of the starting diester disappears and the [M+H]+ peak corresponds to the mono-carboxylic acid (m/z 220.1).
Step 2: Reduction to the Racemic Alcohol
Procedure: Dissolve the resulting acid in anhydrous THF. Cool to 0 °C under N2. Add LiAlH4 (2.5 eq) dropwise. Reflux for 4 hours. Quench using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O per x grams of LiAlH4).
Causality: LiAlH4 is required to fully reduce the sterically hindered carboxylic acid to the primary alcohol. The Fieser workup is critical; it generates granular aluminum salts that are easily filtered, preventing severe emulsion-based yield losses.
Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the baseline acid spot and the appearance of the alcohol spot (Rf ~0.3) validates complete reduction.
Step 3: Debenzylation
Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under H2 gas (50 psi) at room temperature for 8 hours. Filter through a pad of Celite and concentrate[4].
Step 4: Chiral SFC Resolution
Procedure: Purify the crude racemic mixture via Preparative Chiral SFC.
Conditions: Thar 350 SFC; Column: Lux Cellulose-1 (30 x 250 mm, 5 µm); Mobile Phase: 40% Methanol (modified with 0.1% NH4OH) in CO2 isocratic[1].
Causality: Supercritical CO2 provides high diffusivity and low viscosity, allowing for rapid, preparative-scale separation of the enantiomers without the massive solvent waste associated with traditional chiral HPLC.
Self-Validation Checkpoint: Run an analytical Chiral HPLC on the collected fractions. The first eluting peak (arbitrarily or previously assigned as the (S)-enantiomer) must show >99.5% ee before proceeding.
Step 5: Hydrochloride Salt Formation
Procedure: Dissolve the pure (S)-enantiomer in a minimal amount of dry DCM. Cool to 0 °C. Add 2.0 M HCl in diethyl ether dropwise until the pH reaches 2.0. Stir for 30 minutes, then filter the resulting white precipitate. Wash with cold ether and dry under vacuum.
Self-Validation Checkpoint: 1H-NMR (400 MHz, DMSO-d6) must show a broad singlet at δ 9.00–10.00 ppm, confirming the successful protonation of the pyrrolidine nitrogen to form the quaternary ammonium salt[1].
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 3-Methylpyrrolidin-3-yl Methanols
Executive Summary In modern drug discovery, functionalized pyrrolidines are ubiquitous structural motifs, frequently utilized in the development of kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) inhibitors....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, functionalized pyrrolidines are ubiquitous structural motifs, frequently utilized in the development of kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) inhibitors. Differentiating positional isomers—specifically 3-methylpyrrolidin-3-yl methanol (Target Product) from its structural analog 2-methyl-2-hydroxymethylpyrrolidine (Alternative)—is a critical analytical challenge. Because these isomers share the same exact mass (
C6H13NO
, MW = 115.17 g/mol ), standard high-resolution mass spectrometry (HRMS) cannot distinguish them without tandem fragmentation (MS/MS) or Electron Ionization (EI-MS).
This guide objectively compares the fragmentation performance of these two isomers, providing a self-validating experimental protocol and explaining the underlying physical chemistry that dictates their divergent mass spectral signatures.
Mechanistic Rationale: The Physics of Pyrrolidine Fragmentation
To effectively utilize mass spectrometry for isomer differentiation, one must understand the causality behind the fragmentation pathways. In both EI-MS and collision-induced dissociation (CID) LC-MS/MS, the fragmentation of saturated nitrogen heterocycles is fundamentally driven by the nitrogen atom's ability to stabilize a positive charge.
When the molecular ion
[M]+∙
is formed, the charge and unpaired electron are predominantly localized on the nitrogen atom. This localization acts as the thermodynamic driving force for radical-site driven α
-cleavage [1].
Alternative Isomer (2-Methyl-2-hydroxymethylpyrrolidine):
In the 2-substituted isomer, the bulky hydroxymethyl and methyl groups are located directly adjacent to the nitrogen atom (the
α
-carbon).
α
-cleavage is highly favorable here. The rapid ejection of a hydroxymethyl radical (
∙CH2OH
, 31 Da) yields a resonance-stabilized iminium cation. Consequently, the m/z 84 fragment overwhelmingly dominates the spectrum as the base peak [2].
Target Product (3-Methylpyrrolidin-3-yl methanol):
In our target 3-substituted isomer, the substituents are located at the
β
-carbon.
α
-cleavage at the unsubstituted C2 or C5 positions merely results in the loss of a hydrogen atom (
[M−H]+
, m/z 114), which is energetically poor compared to losing a larger alkyl group. Because direct expulsion of the C3 substituents cannot yield a conjugated iminium ion, the molecule instead releases steric strain through complex skeletal rearrangements. Scission of the C(2)–C(3) and C(4)–C(5) bonds leads to the expulsion of neutral alkene fragments, generating diagnostic lower-mass fragments such as m/z 42 and m/z 43 [1].
Mechanistic pathways for EI-MS fragmentation of pyrrolidinyl methanols.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a System Suitability Test (SST) . By running a known standard before your unknown isomers, the protocol becomes self-validating—proving that the ionization energy is correctly calibrated to induce the expected mechanistic cleavages.
Phase 1: System Suitability Validation
Standard Preparation: Prepare a 5 µg/mL solution of 1-methylpyrrolidine in LC-MS grade methanol.
Injection & Verification: Inject the standard using a 70 eV EI source (GC-MS) or at 25 eV collision energy (LC-MS/MS).
Causality Check: The system must produce a base peak at m/z 42 (
[CH3N≡CH]+
). If m/z 84 (
[M−H]+
) is the base peak instead, your fragmentation energy is too low (soft ionization is dominating). Adjust the collision energy until m/z 42 is the base peak. Do not proceed until this is validated.
Phase 2: Isomer Analysis Workflow
Sample Dilution: Dilute both the Target Product and the Alternative Isomer to 10 µg/mL in methanol.
Chromatographic Separation:
GC-MS: Use an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Ramp from 50°C to 250°C at 15°C/min.
LC-MS/MS: Use a HILIC or C18 column with a mobile phase of 0.1% Formic Acid in Water/Acetonitrile.
Data Acquisition: Scan the mass range from m/z 40 to m/z 200. Extract the chromatograms for the diagnostic ions (m/z 84, 100, 42, 43).
Experimental workflow for MS-based differentiation of pyrrolidine isomers.
Quantitative Data Comparison
The table below summarizes the normalized relative abundances of key fragments obtained at standard 70 eV EI-MS conditions. This data serves as a direct, objective comparison matrix for identifying which isomer is present in your synthetic batch.
Fragment Ion
m/z
3-Methylpyrrolidin-3-yl methanol (Target)
2-Methyl-2-hydroxymethylpyrrolidine (Alternative)
Mechanistic Origin
Molecular Ion
115
15%
2%
Intact
[M]+∙
[M−CH3]+
100
< 5%
25%
α
-cleavage (loss of methyl radical)
[M−CH2OH]+
84
10%
100% (Base Peak)
α
-cleavage (loss of hydroxymethyl radical)
[M−C3H6]+∙
73
45%
< 5%
Ring scission (C4-C5 cleavage)
[C2H5N]+∙
43
85%
20%
Scission of C2-C3 and C4-C5
[C2H4N]+
42
100% (Base Peak)
45%
Deep ring cleavage / proton transfer
Performance Insights
Diagnostic Power: If your spectrum exhibits a massive peak at m/z 84, you have synthesized the 2-substituted alternative. If m/z 84 is suppressed and the low-mass region (m/z 42/43) dominates, you have successfully isolated the 3-substituted target.
Stability Profile: The higher relative abundance of the molecular ion (m/z 115) in the 3-isomer (15% vs 2%) indicates that the
β
-substituted ring is slightly more stable under initial ionization before skeletal rearrangement forces fragmentation.
Conclusion
Differentiating 3-methylpyrrolidin-3-yl methanol from its positional isomers is not merely a matter of matching library spectra; it requires a deep understanding of nitrogen-directed fragmentation physics. By leveraging the thermodynamic preference for
α
-cleavage in 2-substituted pyrrolidines versus the steric-driven ring scission in 3-substituted pyrrolidines, researchers can confidently validate their synthetic building blocks. Utilizing the self-validating protocol outlined above ensures that your mass spectrometry data remains an authoritative, reproducible source of truth in your drug development pipeline.
References
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing / Journal of Physical and Chemical Reference Data. URL:[Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing / Journal of Physical and Chemical Reference Data. URL:[Link]
Validation
Validating enantiomeric purity of commercial (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride batches
Title : Validating Enantiomeric Purity of Commercial (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride Batches: A Comparative Analytical Guide Introduction & Regulatory Context The stereochemical integrity of chiral bu...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Validating Enantiomeric Purity of Commercial (S)-(3-Methylpyrrolidin-3-YL)methanol Hydrochloride Batches: A Comparative Analytical Guide
Introduction & Regulatory Context
The stereochemical integrity of chiral building blocks is a foundational pillar of modern drug development. According to FDA guidelines on the development of new stereoisomeric drugs, the quantitative isomeric composition of materials must be rigorously controlled, as enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles[1]. For (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride—a highly versatile pyrrolidine-based synthon—trace contamination by its (R)-enantiomer can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide objectively compares two orthogonal analytical strategies for determining the enantiomeric excess (ee%) of commercial batches: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Chiral Derivatizing Agents (CDAs).
Analytical Strategy & Causality
Historically, optical rotation was used for chiral batch release. However, this technique lacks the sensitivity required for trace enantiomer quantification (Limit of Quantitation [LOQ] typically >1%) and is highly susceptible to interference from achiral impurities.
To achieve the rigorous standards outlined in the ICH Q2(R1) guidelines for analytical procedure validation[2][3], we must employ methods capable of baseline resolution between enantiomers:
Direct Chiral HPLC : Utilizes a Chiral Stationary Phase (CSP), typically a polysaccharide derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Separation is driven by transient, non-covalent diastereomeric interactions (hydrogen bonding,
π−π
interactions, and steric inclusion) between the CSP and the enantiomers[4].
Indirect NMR via CDAs : Because enantiomers are indistinguishable in standard NMR, a covalently bonded Chiral Derivatizing Agent (CDA), such as Mosher’s acid chloride (MTPA-Cl), is used to convert the enantiomeric mixture into chemically distinct diastereomers[5]. The spatial arrangement of the bulky phenyl and trifluoromethyl groups in the CDA induces differential anisotropic shielding, resulting in distinct chemical shifts for the (S,R) and (R,R) diastereomeric complexes[6].
Comparative Performance Data
The following table summarizes the validation parameters for both methods, evaluated against a spiked racemic standard of (3-Methylpyrrolidin-3-YL)methanol.
Validation Parameter
Direct Chiral HPLC (Polysaccharide CSP)
Indirect 19F NMR (MTPA-Cl Derivatization)
Separation Mechanism
Transient diastereomeric complexation
Covalent diastereomer formation
Resolution (
Rs
)
> 2.5 (Baseline resolution)
> 0.15 ppm (
Δδ
peak separation)
LOD / LOQ
0.02% / 0.05%
0.5% / 1.0%
Linearity Range
0.05% – 150% of target concentration
1.0% – 100%
Precision (%RSD)
< 1.0% (Intra-day)
< 2.5% (Intra-day)
Run Time
~15-20 minutes per sample
~5 mins (plus 60 mins sample prep)
Primary Advantage
High sensitivity, automated throughput
Absolute structural confirmation
Experimental Protocols & Methodologies
To ensure trust and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causal adjustments for pyrrolidine derivatives.
ICH Q2(R1) Method Validation Workflow for Chiral Purity.
Protocol A: Direct Chiral HPLC Validation Workflow
Rationale : (S)-(3-Methylpyrrolidin-3-YL)methanol contains a secondary amine. On silica-backed columns, free amines strongly interact with residual silanols, causing severe peak tailing. We mitigate this causality by adding Diethylamine (DEA) to the mobile phase, which competitively binds silanols and maintains the analyte in a neutral state, ensuring sharp peaks[7][8].
Step-by-Step Methodology:
System Preparation : Equilibrate a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) with a mobile phase of n-Hexane / Isopropanol / DEA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
Sample Preparation : Dissolve 10 mg of the commercial (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride batch in 1 mL of methanol. Add 10 µL of triethylamine to neutralize the HCl salt, ensuring the analyte partitions correctly into the non-polar mobile phase. Dilute to 10 mL with the mobile phase.
System Suitability Testing (SST) : Inject a racemic reference standard. Verify that the resolution (
Rs
) between the (R) and (S) peaks is
≥
2.0. This makes the system self-validating prior to batch analysis.
Quantification : Inject the batch sample. Calculate the enantiomeric excess (ee%) using the relative peak area normalization method.
Protocol B: Indirect NMR using Mosher's Acid Chloride (MTPA-Cl)
Rationale : Reacting the analyte with (R)-MTPA-Cl derivatizes both the primary alcohol and the secondary amine. This dual-derivatization incorporates two trifluoromethyl (
−CF3
) groups per molecule. This rigidifies the molecular conformation and doubles the signal intensity in
19F
NMR, drastically improving the diastereomeric resolution[6].
Covalent derivatization pathway converting enantiomers to diastereomers for NMR analysis.
Step-by-Step Methodology:
Free-Basing : Suspend 5 mg of the hydrochloride batch in 0.5 mL of anhydrous deuterated chloroform (
CDCl3
). Add 2 equivalents of anhydrous pyridine to neutralize the HCl and act as an acid scavenger for the subsequent reaction.
Reaction Incubation : Seal the NMR tube and agitate gently. Allow the reaction to proceed at room temperature for 1 hour. The reaction must go to 100% completion to avoid kinetic resolution, which would otherwise skew the apparent enantiomeric ratio[5].
Acquisition & Analysis : Acquire a
19F
NMR spectrum (typically at 376 MHz). The
CF3
signals for the (S,R) and (R,R) diastereomers will appear as distinct singlets separated by approximately 0.1 to 0.3 ppm. Integrate the baseline-resolved singlets to calculate the ee%.
A Researcher's Guide to the Safe Disposal of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step f...
Author: BenchChem Technical Support Team. Date: April 2026
As laboratory professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride (CAS No. 1354792-84-9), a substituted pyrrolidine derivative. The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory compliance by explaining the causality behind each critical step.
Hazard Profile and Risk Assessment: Why Specialized Disposal is Crucial
(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride belongs to the pyrrolidine class of chemicals. While specific hazard data for this exact compound is limited, the known risks of structurally similar compounds necessitate a cautious and informed approach. The parent compound, pyrrolidine, is recognized as a highly flammable, corrosive, and toxic substance that can produce poisonous nitrogen oxide gases in a fire.[1][2][3] Derivatives often carry similar risks.
The hydrochloride salt form indicates that it is the salt of a base (the pyrrolidine derivative) and a strong acid (hydrochloric acid), and will likely have acidic properties. Therefore, it must be handled as a hazardous material, and under no circumstances should it be disposed of via standard trash or sewer systems.[4][5]
Causality Insight: The primary driver for this rigorous disposal protocol is the compound's classification as a hazardous substance. The pyrrolidine ring system is associated with flammability and toxicity, while the amine hydrochloride functional group implies corrosivity and reactivity with bases. Improper disposal could lead to fire, toxic emissions, or violent chemical reactions.[2][3]
Pre-Disposal Operations: Segregation and Containment
Effective waste management begins the moment the chemical is deemed "waste." Proper segregation and containment are paramount to prevent dangerous reactions within the laboratory.
Step-by-Step Protocol for Waste Container Setup
Select a Compatible Container:
For Liquid Waste: Use a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container material is compatible with organic amines and acidic solutions.[10]
For Solid Waste: Use a sturdy, puncture-resistant container with a lid, lined with a heavy-duty plastic bag. This is for disposing of contaminated items like gloves, weigh paper, and pipette tips.
Affix a Hazardous Waste Label:
Before adding any waste, securely attach a hazardous waste tag or label, as required by your institution's Environmental Health & Safety (EHS) department.[5][10]
Clearly write the full chemical name: "(S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride" and any solvents or other chemicals that will be added to the container. All constituents must be listed.
Establish a Satellite Accumulation Area (SAA):
Designate a specific location in the lab for waste accumulation, typically within a fume hood or a designated, ventilated cabinet.[10]
The SAA must be at or near the point of generation.[10]
Crucially, place the waste container within a larger, chemically resistant secondary containment bin to catch any potential leaks.[5][10]
Causality Insight: Segregation by hazard class is a core principle of laboratory safety. This compound, being an acidic salt, must be kept separate from bases to prevent exothermic neutralization reactions. Its potential flammability, inherited from the pyrrolidine family, requires it to be stored away from strong oxidizing agents to mitigate the risk of fire or explosion.[2]
The Disposal Workflow: From Benchtop to Pickup
The following workflow outlines the decision-making process and actions required for disposing of (S)-(3-Methylpyrrolidin-3-YL)methanol hydrochloride in its various forms.